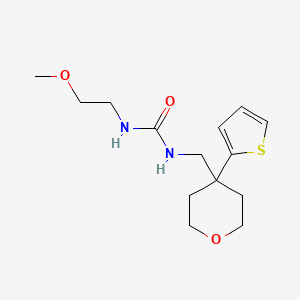
2-(Dimethoxymethyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)cyclohexanone is a chemical compound with the CAS Number: 15839-38-0. It has a molecular weight of 172.22 and is a liquid at room temperature . The IUPAC name for this compound is 2-(dimethoxymethyl)cyclohexanone .
Synthesis Analysis
Stereochemical isomers with hydroxy groups were synthesized by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide . The stereochemical structures were identified by NMR spectral interpretation and the geometry optimization .Molecular Structure Analysis
The InChI code for 2-(Dimethoxymethyl)cyclohexanone is 1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Dimethoxymethyl)cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 172.22 .Scientific Research Applications
Synthesis of Stereochemical Isomers
2-(Dimethoxymethyl)cyclohexanone: is used in the synthesis of stereochemical isomers with hydroxy groups. These isomers are synthesized by reacting the compound with propargylmagnesium bromide. The stereochemical structures of the resulting isomers are identified through NMR spectral interpretation and geometry optimization .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to cyclohexanone , which is known to interact with Pentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
Cyclohexanone, a structurally similar compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as the nucleophile instead of the oxygen, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Cyclohexanone, a structurally similar compound, is involved in the formation of oximes and hydrazones
Result of Action
Cyclohexanone, a structurally similar compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones
properties
IUPAC Name |
2-(dimethoxymethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTSUSLMEDDPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCCC1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)cyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

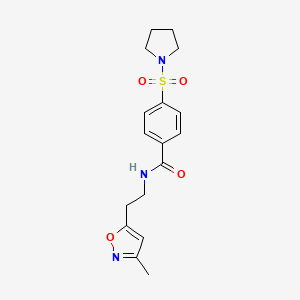
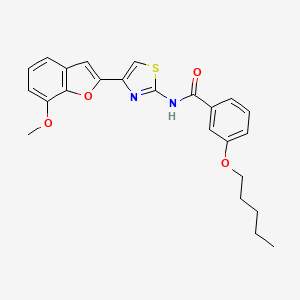

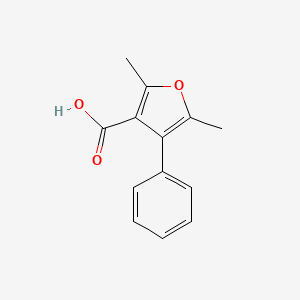
![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

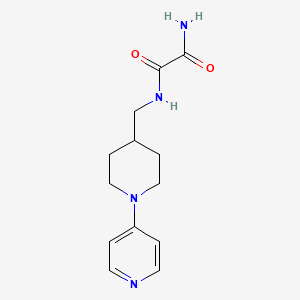
![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)
![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)

![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)
